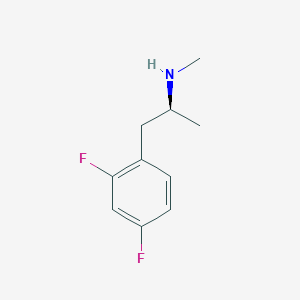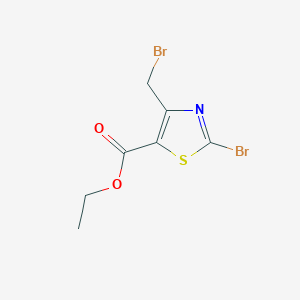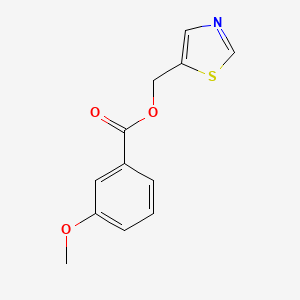![molecular formula C20H18F2N2O3S B2453316 2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 1251634-87-3](/img/structure/B2453316.png)
2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” is a unique chemical. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, which are part of the compound , has been widely studied due to their broad range of chemical and biological properties . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, which are part of the compound , is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazoles, which are part of the compound , have been widely studied. For example, an annulation reaction, followed by desulfurization/intramolecular rearrangement, has been reported .科学的研究の応用
Computational and Pharmacological Potential
Computational Evaluation : Heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole compounds, have been computationally evaluated for their binding affinity against various biological targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). These studies suggest a potential for the development of novel therapeutic agents targeting cancer and inflammatory diseases (Faheem, 2018).
Spectroscopic and Structural Analysis
Spectroscopic Characterization : Spectroscopic analyses, including FT-IR and NMR, have been employed to characterize the structural and electronic properties of oxadiazole and pyrazine derivatives. These studies provide insights into the compounds' chemical stability and reactive properties, offering a foundation for further modification and optimization in drug design (El-Azab et al., 2018).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Novel thiazole derivatives incorporating pyrazole moieties have been synthesized and demonstrated significant antimicrobial activities. This highlights the potential of these compounds in the development of new antibacterial and antifungal agents (Saravanan et al., 2010).
Antioxidant Potential : The antioxidant activities of certain acetamide derivatives have been evaluated, indicating their potential as radical scavengers. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases (Nayak et al., 2014).
Antimycobacterial and Anticancer Activities
Antimycobacterial Agents : Research has led to the synthesis of fluorinated pyrazolo-1,2,3-triazole hybrids, which displayed promising in vitro antimycobacterial activity. This indicates a potential for developing new treatments for tuberculosis (Emmadi et al., 2015).
Cytotoxic Activity : Certain acetamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activities, with some compounds showing significant cancer cell growth inhibition. This suggests their potential application in cancer therapy (Al-Sanea et al., 2020).
Safety and Hazards
The safety information for “2-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide” indicates that it may cause eye irritation and skin sensitization . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
[4-(3,5-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-14-10-15(22)12-16(11-14)24-13-19(20(25)23-8-4-1-5-9-23)28(26,27)18-7-3-2-6-17(18)24/h2-3,6-7,10-13H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLWTEHHVKYKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

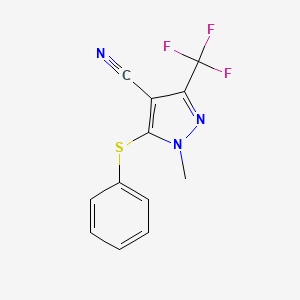
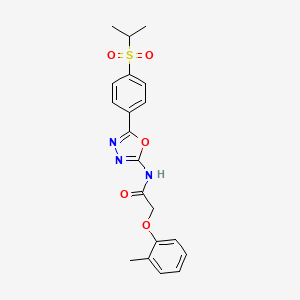

![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2453239.png)
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2453241.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(2-thienylmethyl)ethanediamide](/img/structure/B2453245.png)
![N-[5-[[2-(4-Chlorophenyl)-2-hydroxyacetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2453246.png)
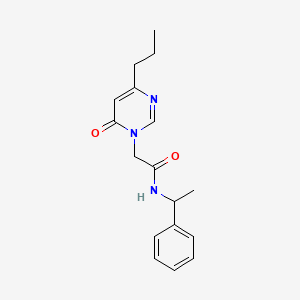

![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2453249.png)
![1-(3-Chlorophenyl)-3-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]urea](/img/structure/B2453250.png)
